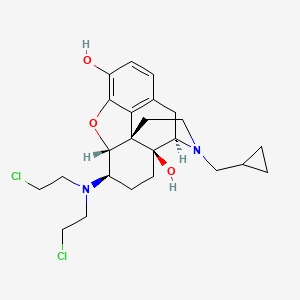
Chlornaltrexamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlornaltrexamine, also known as this compound, is a useful research compound. Its molecular formula is C24H32Cl2N2O3 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism and Effects
Irreversible Antagonism
β-Chlornaltrexamine operates by forming a covalent bond with opioid receptors, leading to long-lasting antagonistic effects. This characteristic allows researchers to study opioid receptor dynamics without the interference of reversible antagonists, which can be displaced by agonists during experiments. Studies have shown that β-CNA effectively depletes spare receptors in cell lines expressing human MOR, which is crucial for understanding receptor pharmacodynamics and the intrinsic efficacy of various agonists .
Mixed Agonist-Antagonist Activity
While primarily an antagonist, β-CNA exhibits some mixed agonist-antagonist activity at the MOR and KOR. This dual functionality has been explored in research aimed at understanding pain modulation and tolerance mechanisms associated with opioid use . The compound's ability to induce analgesic effects while blocking receptor activity provides a unique avenue for studying pain pathways and potential treatments for opioid-induced side effects.
Opioid Receptor Studies
β-Chlornaltrexamine has been utilized extensively in studies examining the role of opioid receptors in pain modulation and tolerance development. For instance, it has been used to assess the efficacy of various opioid agonists by measuring their effects in the presence of β-CNA, allowing researchers to determine the functional reserve of opioid receptors .
Analgesic Research
Research involving β-CNA has indicated its potential role in analgesic pathways. In particular, studies have shown that β-CNA can alter the analgesic effects of other opioids, providing insights into how different opioids interact within the central nervous system . This interaction is critical for developing new analgesics that minimize tolerance and dependence.
Tolerance Mechanisms
The compound has been instrumental in elucidating mechanisms behind opioid tolerance. For example, experiments have demonstrated that chronic exposure to opioids leads to adaptations that reduce their effectiveness, which can be studied using β-CNA to block receptor activity and observe resultant changes in tolerance levels . This research is vital for understanding how to mitigate tolerance development in clinical settings.
Case Studies
Eigenschaften
CAS-Nummer |
67025-94-9 |
|---|---|
Molekularformel |
C24H32Cl2N2O3 |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2/t17-,19-,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
OSLQQDMGHVQLCH-HRMPSQMFSA-N |
SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |
Isomerische SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |
Verwandte CAS-Nummern |
67025-98-3 (hydrochloride) |
Synonyme |
6 beta-(N,N-bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5 alpha-epoxy-3,14-dihydroxy morphinan alpha-chlornaltrexamine beta-chlornaltrexamine beta-chloronaltrexamine beta-CNA chlornaltrexamine chlornaltrexamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















